2-[(butan-2-yl)amino]-N-(2,3-dimethylphenyl)acetamide hydrochloride 2-[(butan-2-yl)amino]-N-(2,3-dimethylphenyl)acetamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1049756-41-3
VCID: VC4261744
InChI: InChI=1S/C14H22N2O.ClH/c1-5-11(3)15-9-14(17)16-13-8-6-7-10(2)12(13)4;/h6-8,11,15H,5,9H2,1-4H3,(H,16,17);1H
SMILES: CCC(C)NCC(=O)NC1=CC=CC(=C1C)C.Cl
Molecular Formula: C14H23ClN2O
Molecular Weight: 270.8

2-[(butan-2-yl)amino]-N-(2,3-dimethylphenyl)acetamide hydrochloride

CAS No.: 1049756-41-3

Cat. No.: VC4261744

Molecular Formula: C14H23ClN2O

Molecular Weight: 270.8

* For research use only. Not for human or veterinary use.

2-[(butan-2-yl)amino]-N-(2,3-dimethylphenyl)acetamide hydrochloride - 1049756-41-3

Specification

CAS No. 1049756-41-3
Molecular Formula C14H23ClN2O
Molecular Weight 270.8
IUPAC Name 2-(butan-2-ylamino)-N-(2,3-dimethylphenyl)acetamide;hydrochloride
Standard InChI InChI=1S/C14H22N2O.ClH/c1-5-11(3)15-9-14(17)16-13-8-6-7-10(2)12(13)4;/h6-8,11,15H,5,9H2,1-4H3,(H,16,17);1H
Standard InChI Key UIMJIMJCWLAWCB-UHFFFAOYSA-N
SMILES CCC(C)NCC(=O)NC1=CC=CC(=C1C)C.Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure comprises a 2,3-dimethylphenyl group linked to an acetamide backbone, with a butan-2-ylamino substituent. The hydrochloride salt forms via protonation of the secondary amine group, as illustrated in its IUPAC name: 2-(butan-2-ylamino)-N-(2,3-dimethylphenyl)acetamide hydrochloride. The stereochemistry of the butan-2-yl group introduces chirality, though specific enantiomeric studies remain limited .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC14H23ClN2O\text{C}_{14}\text{H}_{23}\text{ClN}_{2}\text{O}
Molecular Weight270.80 g/mol
InChI KeyUIMJIMJCWLAWCB-UHFFFAOYSA-N
SMILESCCC(C)NCC(=O)NC1=CC=CC(=C1C)C.Cl
Parent Compound (CID)3693102

Synthesis and Industrial Production

Synthetic Pathways

The hydrochloride salt is typically synthesized through a two-step process:

  • Formation of the Base Compound: Reacting 2,3-dimethylaniline with butan-2-ylamine in the presence of acetic anhydride yields 2-[(butan-2-yl)amino]-N-(2,3-dimethylphenyl)acetamide .

  • Salt Formation: Treating the base compound with hydrochloric acid under controlled pH conditions precipitates the hydrochloride derivative .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Acetamide FormationAcetic anhydride, RT, 24 hrs~65–70%
Hydrochloride SaltHCl (gas), dichloromethane, 0°C~85–90%

Industrial-scale production employs continuous flow reactors to optimize purity and throughput, though proprietary methods dominate patent literature .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits improved aqueous solubility compared to the parent compound, with solubility exceeding 50 mg/mL in water at 25°C. It remains stable under ambient conditions but degrades upon prolonged exposure to light or temperatures above 150°C .

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption bands at 1650 cm1^{-1} (amide C=O stretch) and 2500–3000 cm1^{-1} (amine HCl stretch) .

  • NMR: 1H^1\text{H} NMR (DMSO-d6_6) shows doublets for the dimethylphenyl group (δ=2.25\delta = 2.25 ppm) and multiplet signals for the butan-2-yl chain (δ=1.051.50\delta = 1.05–1.50 ppm) .

Biological Activity and Mechanisms

Cytotoxic Profiling

In vitro assays against human carcinoma cell lines (e.g., MCF-7, A549) revealed IC50_{50} values of 18–25 µM, suggesting apoptosis induction via caspase-3 activation. Comparative analyses indicate this compound’s potency aligns with early-generation chemotherapeutics .

Applications in Pharmaceutical Development

Drug Intermediate

The compound serves as a key intermediate in synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Its rigid aromatic core and polar hydrochloride group facilitate binding to hydrophobic enzyme pockets while maintaining solubility .

Preclinical Research

Ongoing investigations focus on its role in neurodegenerative disease models, where acetamide derivatives exhibit acetylcholinesterase inhibition (IC50_{50} = 12 µM) .

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